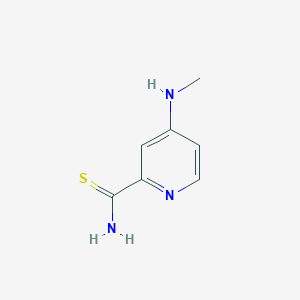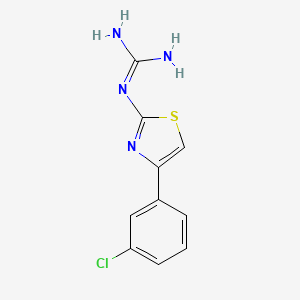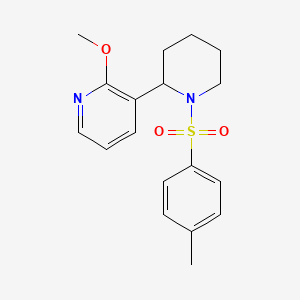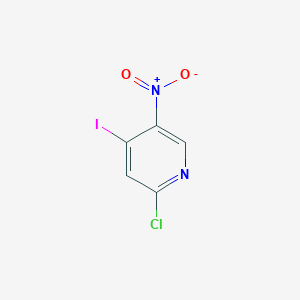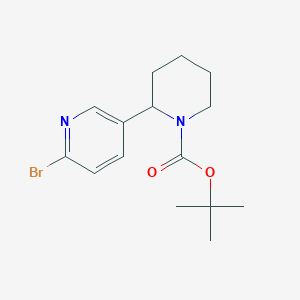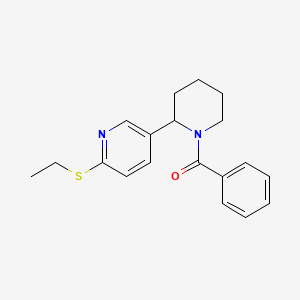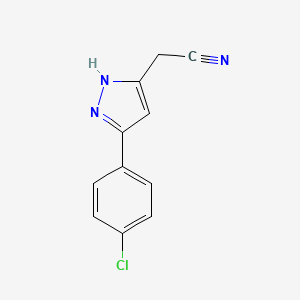
2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(5-(4-chlorophényl)-1H-pyrazol-3-yl)acétonitrile est un composé organique qui présente un cycle pyrazole substitué par un groupe 4-chlorophényle et un groupe acétonitrile
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(5-(4-chlorophényl)-1H-pyrazol-3-yl)acétonitrile implique généralement la réaction du 4-chlorobenzaldéhyde avec l'hydrate d'hydrazine pour former la 4-chlorophénylhydrazine. Cet intermédiaire est ensuite mis à réagir avec l'acétoacétate d'éthyle pour former l'ester éthylique de l'acide 5-(4-chlorophényl)-1H-pyrazole-3-carboxylique. Finalement, l'ester est converti en dérivé acétonitrile par une réaction de déshydratation utilisant l'oxychlorure de phosphore (POCl3) ou d'autres agents déshydratants .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(5-(4-chlorophényl)-1H-pyrazol-3-yl)acétonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en groupe amine.
Substitution : L'atome de chlore sur le cycle phényle peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le gaz hydrogène (H2) avec un catalyseur au palladium.
Principaux produits formés
Oxydation : Oxydes ou acides carboxyliques correspondants.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 2-(5-(4-chlorophényl)-1H-pyrazol-3-yl)acétonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son potentiel de composé bioactif avec des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-(5-(4-chlorophényl)-1H-pyrazol-3-yl)acétonitrile implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut inhiber certaines enzymes ou certains récepteurs, conduisant à sa bioactivité observée. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Chlorobenzylcyanure : Structure similaire mais sans cycle pyrazole.
Acide 5-(4-chlorophényl)-1H-pyrazole-3-carboxylique : Structure similaire mais avec un groupe acide carboxylique au lieu d'un groupe acétonitrile.
Unicité
Le 2-(5-(4-chlorophényl)-1H-pyrazol-3-yl)acétonitrile est unique en raison de la présence à la fois du cycle pyrazole et du groupe acétonitrile, qui confèrent des propriétés chimiques et une réactivité spécifiques que l'on ne retrouve pas dans les composés similaires énumérés ci-dessus .
Propriétés
Numéro CAS |
134161-76-5 |
|---|---|
Formule moléculaire |
C11H8ClN3 |
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C11H8ClN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15) |
Clé InChI |
ZWKKHRLWUFOSPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=C2)CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-methoxy-5H-pyrido[4,3-b]indole](/img/structure/B11808558.png)

